molecular formula C10H13ClF3N B123154 Norfenfluramine hydrochloride CAS No. 673-18-7

Norfenfluramine hydrochloride

Cat. No. B123154
CAS RN: 673-18-7
M. Wt: 239.66 g/mol
InChI Key: PIDLOFBRTWNFAR-UHFFFAOYSA-N
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Description

Norfenfluramine is a metabolite of the amphetamine analog fenfluramine, which was previously prescribed as an appetite suppressant. The compound interacts with monoamine transporters, particularly serotonin (5-HT) transporters, to release 5-HT from neurons. It also affects norepinephrine (NE) and dopamine (DA) transporters, leading to increased synaptic levels of these neurotransmitters in the cortex. Norfenfluramine has been shown to cause various physiological and behavioral effects, including tremors, rigidity, and hyperthermia, and it can affect serotonin turnover rates in the brain .

Synthesis Analysis

The synthesis of norfenfluramine involves the N-deethylation of fenfluramine. This metabolic process results in the formation of (+)- and (-)-norfenfluramine stereoisomers. The synthesis and metabolism of norfenfluramine have been studied in the context of its effects on serotonin metabolism and its potential to induce serotonin and dopamine release from the vesicular storage pool .

Molecular Structure Analysis

Norfenfluramine's molecular structure allows it to interact with various neurotransmitter transporters. It has a high affinity for 5-HT2A and 5-HT2B receptors, which is significant in its vasoactive properties and its potential to increase blood pressure. The stereochemistry of norfenfluramine is important for its biological activity, as the (+)-stereoisomer has been found to be more potent in certain effects compared to the (-)-stereoisomer .

Chemical Reactions Analysis

Norfenfluramine's chemical reactivity is demonstrated by its ability to induce neurotransmitter release. It acts on the cytoplasmic pool of neurotransmitters and is more potent than its parent drug, fenfluramine, in inducing dopamine release. The release of neurotransmitters by norfenfluramine is partly Ca2+-dependent, suggesting a complex interaction with synaptic vesicles and neurotransmitter storage pools .

Physical and Chemical Properties Analysis

The physical and chemical properties of norfenfluramine contribute to its biological effects. For instance, its lipophilicity allows it to cross the blood-brain barrier and interact with central nervous system targets. The compound's vasoactive properties are linked to its affinity for serotonin receptors, which mediate arterial smooth muscle contraction. Additionally, norfenfluramine's effects on lipogenesis in human adipose tissue have been investigated, although the concentrations required for inhibition in vitro are higher than normal blood levels .

Scientific Research Applications

  • Brain and Adipose Tissue Distribution

    • Norfenfluramine, a metabolite of fenfluramine, exhibits distinct distribution patterns in the brain and adipose tissues of normal and obese mice. This differential distribution may contribute to fenfluramine's varying effectiveness as an anorectic agent in different body types (Bizzi et al., 1978).
  • Vasoactive Properties

    • Norfenfluramine has been shown to possess vasoactive properties, impacting arterial smooth muscle contraction and potentially influencing blood pressure. This effect is primarily mediated through serotonin (5-HT) receptors (Ni et al., 2004).
  • Modulation of Sigma-1 Receptors

    • Norfenfluramine has been found to modulate sigma-1 receptors, contributing to its central nervous system effects. This modulation might play a role in its antiseizure activity, particularly in conditions like Dravet syndrome (Martin et al., 2020).
  • Cardiac Valvulopathy Association

    • Research suggests a possible involvement of serotonin 5-HT2B receptors in cardiac valvulopathy associated with fenfluramine and norfenfluramine. This highlights the need for caution in clinical use due to potential heart risks (Rothman et al., 2000).
  • Influence on Serotonin Metabolism

    • Norfenfluramine affects serotonin metabolism in the brain, indicating its significant impact on neurochemical processes. This could be relevant for understanding its broader pharmacological effects (Fuller & Perry, 1983).
  • Interactions with Norepinephrine Transporters

    • Norfenfluramine is a potent substrate for norepinephrine transporters. This interaction may contribute to its pharmacological profile, including effects on appetite suppression and potential cardiovascular impacts (Rothman et al., 2003).
  • Role in Serotonergic Responsivity

    • Norfenfluramine influences serotonergic responsivity, as observed in studies involving electroconvulsive therapy in patients with major depression. This highlights its potential therapeutic applications in mood and anxiety disorders (Shapira et al., 1992).

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDLOFBRTWNFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986561
Record name 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norfenfluramine hydrochloride

CAS RN

673-18-7
Record name Norfenfluramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=673-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfenfluramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORFENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3005782T7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
RW Fuller, HD Snoddy… - Proceedings of the …, 1978 - journals.sagepub.com
… a Fenfluramine hydrochloride and norfenfluramine hydrochloride were injected at 15 mg/kg 1 hr after fluoxetine hydrochloride (10 mg/kg) and 1 week before groups of five rats were …
Number of citations: 67 journals.sagepub.com
R Kramer, M Rubicek, P Turner - Journal of Pharmacy and …, 1973 - academic.oup.com
… Norfenfluramine hydrochloride, the principal metabolite of fenfluramine, has been instilled into the conjunctival sac of one eye in 4 normal subjects in concentrations in water of 0.1 and 1…
Number of citations: 23 academic.oup.com
R Spinelli, C Fracasso, G Guiso, S Garattini… - Xenobiotica, 1988 - Taylor & Francis
1. The disposition of (—)-fenfluramine, (—)-F, was studied in rats after iv and oral administration (125 to 125 mg/kg). Whole blood-to-plasma ratio and the protein binding (determined by …
Number of citations: 15 www.tandfonline.com
SP Vickers, CT Dourish, GA Kennett - Neuropharmacology, 2001 - Elsevier
The present series of studies is the first to investigate the pharmacological mechanisms underlying d-fenfluramine- and d-norfenfluramine-induced hypophagia in the rat using highly …
Number of citations: 255 www.sciencedirect.com
C Bendotti, F Borsini, MG Zanini, R Samanin… - Pharmacological …, 1980 - Elsevier
… Different doses of the d- and l-isomers of fenfluramine, norfenfluramine hydrochloride or haloperidol hydrochloride were injected intraperitoneally to the animals 15 min before the …
Number of citations: 54 www.sciencedirect.com
F Borsini, C Bendotti, A Aleotti, R Samanin… - Pharmacological …, 1982 - Elsevier
The anorectic effect of d-norfenfluramine, but not that of d-fenfluramine, was potentiated in reserpine-treated rats. Chlorimipramine reduced the effect of d-fenfluramine but not that of d-…
Number of citations: 62 www.sciencedirect.com
RW Fuller, KW Perry - Journal of pharmacy and pharmacology, 1983 - academic.oup.com
… Fenfluramine hydrochloride (a gift from AH Robins Company, Richmond, Virginia), norfenfluramine hydrochloride (synthesized in the Lilly Research Laboratories), or p-…
Number of citations: 15 academic.oup.com
J Zeng, L Dou, M Duda, HH Stuting - Journal of Chromatography B …, 1994 - Elsevier
A new chiral high-performance liquid chromatographic (HPLC) method utilizing ultraviolet (UV) detection has been developed for determining plasma and urinary concentrations of d-…
Number of citations: 13 www.sciencedirect.com
RW Fuller, KW Perry, JA Clemens - Journal of Pharmacy and …, 1976 - academic.oup.com
… Fenfluramine hydrochloride and norfenfluramine hydrochloride were gifts from the AH Robins Company; p-chloroamphetamine hydrochloride was from the Regis Chemical Company. …
Number of citations: 36 academic.oup.com
RI Dunn, P Ghosh, AG Bolt… - Clinical and …, 1978 - Wiley Online Library
A novel activity cage for rats is described. Eight light beams are aimed at a light‐conducting perspex rod at the centre of a cylindrical cage. The photoresistor at the end of the rod detects …
Number of citations: 5 onlinelibrary.wiley.com

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